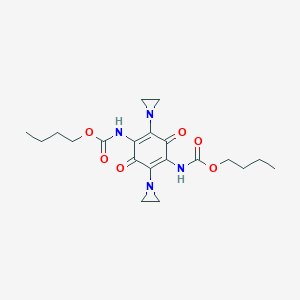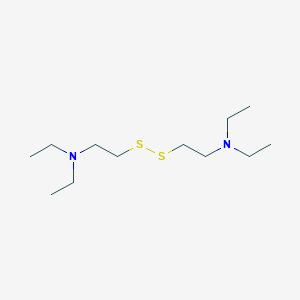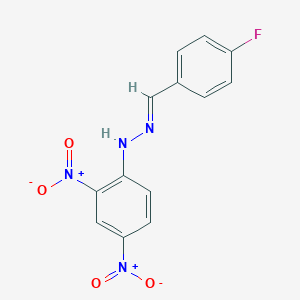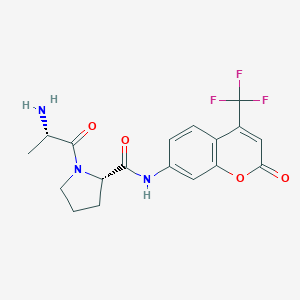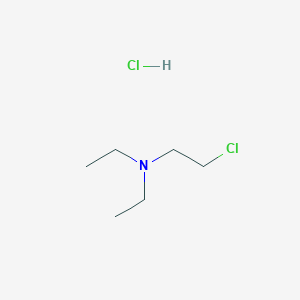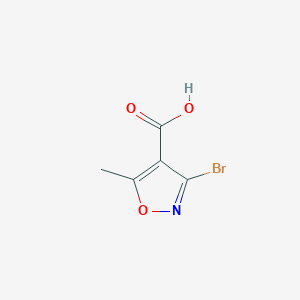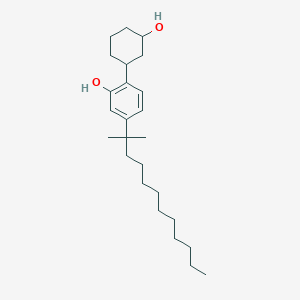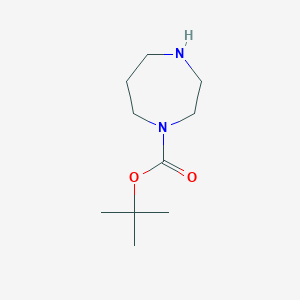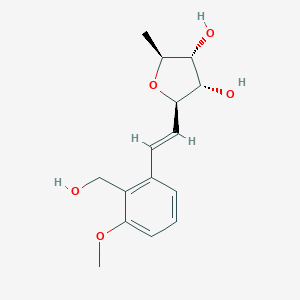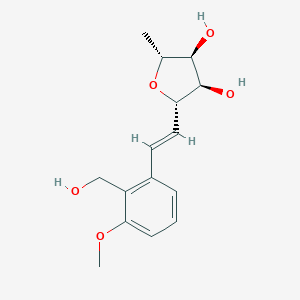![molecular formula C9H12S2 B143353 1-[2-(Sulfanylmethyl)phenyl]ethanethiol CAS No. 136103-76-9](/img/structure/B143353.png)
1-[2-(Sulfanylmethyl)phenyl]ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Sulfanylmethyl)phenyl]ethanethiol, also known as MPTP, is a chemical compound that has been extensively studied for its potential application in scientific research. MPTP is a thiol compound that has a phenyl ring attached to it, which makes it an important molecule for studying the biochemical and physiological effects of thiol compounds.
作用機序
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopamine neurons in the brain, where it causes oxidative stress and cell death. This mechanism of action is similar to that observed in Parkinson's disease, where dopamine neurons in the brain are selectively destroyed.
Biochemical and Physiological Effects:
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a range of biochemical and physiological effects. In addition to causing oxidative stress and cell death in dopamine neurons, 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a decrease in dopamine levels in the brain. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has also been shown to cause changes in the expression of genes involved in oxidative stress and inflammation.
実験室実験の利点と制限
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. One of the advantages of using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is that it causes symptoms similar to those observed in Parkinson's disease, making it a useful model for studying the disease. However, there are also limitations to using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol in lab experiments. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a toxic compound that can be dangerous to handle, and it is not suitable for use in human studies.
将来の方向性
There are several future directions for research on 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. Another area of research is the development of new animal models for studying neurodegenerative disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol, particularly in relation to oxidative stress and inflammation.
合成法
The synthesis of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol involves the reaction of 2-(chloromethyl)phenylmethanethiol with sodium sulfide in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been extensively studied for its potential application in scientific research. One of the primary applications of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is in the study of Parkinson's disease. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is known to cause symptoms similar to those observed in Parkinson's disease, making it a valuable tool for studying the disease and developing new treatments.
特性
CAS番号 |
136103-76-9 |
|---|---|
製品名 |
1-[2-(Sulfanylmethyl)phenyl]ethanethiol |
分子式 |
C9H12S2 |
分子量 |
184.3 g/mol |
IUPAC名 |
1-[2-(sulfanylmethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 |
InChIキー |
JVVKEOZLOMAVFP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CS)S |
正規SMILES |
CC(C1=CC=CC=C1CS)S |
同義語 |
1,2-Benzenedimethanethiol,-alpha--methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
